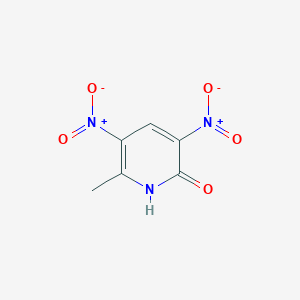

2-Hydroxy-6-methyl-3,5-dinitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-3-4(8(11)12)2-5(9(13)14)6(10)7-3/h2H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYCHQJYLDEMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389286 | |

| Record name | 2-Hydroxy-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15889-25-5 | |

| Record name | 2-Hydroxy-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Incorporation of Recognition Moieties:for Applications in Chemical Sensing, the Core Fluorophore Can Be Derivatized with Specific Recognition Units That Can Selectively Bind to a Target Analyte. This Binding Event Can Trigger a Change in the Fluorescence Properties of the Molecule, Such As an Increase or Decrease in Intensity Turn on or Turn off Sensors or a Shift in the Emission Wavelength Ratiometric Sensors .

The following table summarizes key design principles and their expected outcomes for the tunable functionality of 2-Hydroxy-6-methyl-3,5-dinitropyridine derivatives.

| Design Principle | Synthetic Strategy | Expected Outcome on Functionality | Potential Application |

| Extension of π-Conjugation | Introduction of styryl, ethynyl, or other aromatic groups. | Bathochromic shift in absorption and emission. | Near-infrared imaging agents. |

| Intramolecular Charge Transfer (ICT) | Incorporation of electron-donating groups (e.g., -NMe2) and electron-withdrawing groups. | Large Stokes shift, sensitivity to solvent polarity. | Solvatochromic probes, environmental sensors. |

| Modulation of Acidity/Basicity | Introduction of acidic or basic functional groups. | pH-dependent fluorescence. | Fluorescent pH indicators. |

| Analyte-Specific Recognition | Covalent attachment of a receptor for a specific ion or molecule. | Selective fluorescence response upon binding. | Chemosensors for metal ions or biomolecules. |

By applying these design principles, it is theoretically possible to create a diverse library of this compound derivatives with a wide range of tailored functionalities for advanced material science applications. Further experimental research is necessary to synthesize and characterize these novel compounds to validate these theoretical design concepts.

Crystal Structure Analysis and Solid State Characteristics of 2 Hydroxy 6 Methyl 3,5 Dinitropyridine

Single-Crystal X-ray Diffraction Studies

The foundational technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This method would provide definitive information on the molecular structure, conformation, and packing of 2-Hydroxy-6-methyl-3,5-dinitropyridine.

The initial step in an SC-XRD experiment involves determining the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. This process also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present within the crystal. For example, studies on related heterocyclic compounds have identified various crystal systems and space groups, which are crucial for a complete structural solution.

Table 1: Illustrative Crystal Data Table This table is a template demonstrating how crystallographic data for this compound would be presented. The values are not actual data for the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅N₃O₅ |

| Formula Weight | 199.12 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z (Molecules per unit cell) | [Value] |

Intermolecular Interactions in the Solid State

The stability and physical properties of the crystal are governed by a network of non-covalent intermolecular interactions. Identifying and quantifying these interactions is a key goal of solid-state analysis.

Given the presence of a hydroxyl group (-OH) and nitro groups (-NO₂), strong hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound. The compound exists in tautomeric equilibrium with its pyridone form (6-methyl-3,5-dinitro-2(1H)-pyridone), which contains an N-H group. Therefore, intermolecular hydrogen bonds such as O-H···O, N-H···O, and potentially N-H···N could be present, linking molecules into dimers, chains, or more complex networks. nih.gov The geometry (donor-hydrogen···acceptor distances and angles) of these bonds would be precisely calculated from the SC-XRD data.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped over the molecule to show regions involved in different types of contacts.

Red spots on a surface mapped with the dnorm property indicate close intermolecular contacts, such as strong hydrogen bonds, that are shorter than the van der Waals radii. nih.gov Blue regions represent longer contacts.

From the Hirshfeld surface, a 2D "fingerprint plot" is generated. This plot summarizes all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). For example, in the crystal structure of a related compound, 2-amino-3-hydroxypyridin-1-ium salt, O···H/H···O interactions accounted for 43.1% of the total Hirshfeld surface, highlighting the dominance of hydrogen bonding. nih.gov A similar analysis for this compound would provide a quantitative breakdown of the forces holding the crystal lattice together.

Table 2: Illustrative Table of Intermolecular Contact Contributions This table is a template showing how data from a Hirshfeld surface analysis would be presented. The values are hypothetical.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | [Value] |

| H···H | [Value] |

| C···H / H···C | [Value] |

| N···O / O···N | [Value] |

| C···C (π-stacking) | [Value] |

| Other | [Value] |

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the crystal structure analysis and solid-state characteristics of the specific chemical compound This compound .

Therefore, it is not possible to provide an article on the "Influence of Crystal Environment on Molecular Conformation" for this compound as no crystallographic data, such as single-crystal X-ray diffraction analysis, has been publicly reported. Detailed research findings and data tables concerning its crystal packing, intermolecular interactions, and conformational parameters are not available.

Further research and synthesis of this specific compound would be required to perform the necessary experimental analysis to elucidate its crystal structure and solid-state properties.

Derivatization and Advanced Functionalization Strategies for 2 Hydroxy 6 Methyl 3,5 Dinitropyridine

Chemical Transformations at the Hydroxy Group

The 2-hydroxy group of the title compound exists in tautomeric equilibrium with its corresponding pyridone form, 6-methyl-3,5-dinitro-1H-pyridin-2-one. This ambident nucleophilic character means that reactions with electrophiles, such as alkylating agents, can potentially occur at either the exocyclic oxygen atom (O-alkylation) or the ring nitrogen atom (N-alkylation). researchgate.net The reaction outcome is often influenced by factors including the nature of the alkylating agent, the base used for deprotonation, and the solvent. researchgate.net

Generally, to favor the formation of the ether linkage (O-alkylation), specific conditions are employed. For instance, reacting the pyridone salt with an alkyl halide in a suitable solvent can yield the corresponding 2-alkoxy derivative. This transformation is significant as the resulting 2-methoxy-6-methyl-3,5-dinitropyridine is a key intermediate for subsequent functionalization, particularly for nucleophilic substitution reactions where the methoxy (B1213986) group acts as a powerful ortho, para-directing activating group. The formation of the 2-methoxy ether imparts aromaticity to the pyridine (B92270) ring, which can enhance the reactivity of other sites on the scaffold. rsc.org

Table 1: Representative O-Alkylation Transformation

| Starting Material | Reagent | Product |

| 2-Hydroxy-6-methyl-3,5-dinitropyridine | Methyl Iodide (CH₃I) / Base | 2-Methoxy-6-methyl-3,5-dinitropyridine |

Modifications and Reactions of the Nitro Groups

The two nitro groups on the pyridine ring are strong electron-withdrawing groups that significantly influence the molecule's reactivity. They activate the ring for nucleophilic attack and can themselves be the target of chemical modifications, primarily through reduction or displacement reactions.

The selective reduction of one nitro group in a polynitroaromatic compound is a common strategy for synthesizing amino-nitro derivatives, which are valuable synthetic intermediates. The outcome of the reduction is dictated by the reagents and the electronic and steric environment of the nitro groups. In the case of this compound or its 2-methoxy analogue, the nitro group at the C5 position (para to the hydroxy/methoxy group) is generally more susceptible to selective reduction. This preference is attributed to the strong activating effect of the C2-substituent.

Common reagents for such selective reductions include sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), a process known as the Zinin reduction. Catalytic hydrogenation using specific catalysts (e.g., Pd/C) under controlled conditions can also achieve monoreduction. google.com For instance, the reduction of 2-methoxy-5-nitropyridine (B154726) using H₂ over a Pd/C catalyst successfully yields 2-methoxy-5-aminopyridine. google.com A similar selective reduction of the C5-nitro group in 2-methoxy-6-methyl-3,5-dinitropyridine would yield 5-amino-2-methoxy-6-methyl-3-nitropyridine. Another effective reagent for reducing nitro groups in substituted pyridines is stannous chloride (SnCl₂) in hydrochloric acid, which has been used to convert 2-amino-6-methoxy-3-nitropyridine (B1334430) into 2,3-diamino-6-methoxypyridine. google.com

Table 2: Reagents for Selective Monoreduction of Dinitropyridines

| Reagent System | Type of Reduction | Expected Product from 2-Methoxy-6-methyl-3,5-dinitropyridine |

| Sodium Sulfide (Na₂S) in aq. Ethanol | Zinin Reduction | 5-Amino-2-methoxy-6-methyl-3-nitropyridine |

| H₂ / Pd/C | Catalytic Hydrogenation | 5-Amino-2-methoxy-6-methyl-3-nitropyridine |

| Stannous Chloride (SnCl₂) / HCl | Metal/Acid Reduction | 5-Amino-2-methoxy-6-methyl-3-nitropyridine |

The electron-deficient nature of the dinitropyridine ring facilitates nucleophilic aromatic substitution (SₙAr), where a nitro group can act as a leaving group. The reaction is particularly efficient for the nitro group at a position activated by other electron-withdrawing groups. In derivatives like 2-methoxy-3,5-dinitropyridine (B98874), the C5-nitro group is susceptible to displacement by various nucleophiles.

Studies on the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with sulfur nucleophiles, such as benzylthiol (BnSH), in the presence of a base, have shown that substitution of a nitro group occurs. nih.gov While a mixture of isomers can be formed, the reaction demonstrates the lability of the nitro groups. nih.gov Similarly, the reaction of 2-methoxy-3,5-dinitropyridine with piperidine (B6355638) has been investigated, confirming that the SₙAr mechanism is operative, driven by the electron-withdrawing nature of the nitro groups. researchgate.net The substitution typically occurs at the position para to the activating methoxy group.

Table 3: Nucleophilic Displacement of a Nitro Group

| Substrate | Nucleophile | Product |

| 2-Methoxy-6-methyl-3,5-dinitropyridine | Sodium Methoxide (NaOCH₃) | 2,5-Dimethoxy-6-methyl-3-nitropyridine |

| 2-Methoxy-6-methyl-3,5-dinitropyridine | Piperidine | 2-Methoxy-6-methyl-5-(piperidin-1-yl)-3-nitropyridine |

| 2-Methyl-3,5-dinitropyridine* | Benzylthiol (BnSH) / K₂CO₃ | 2-Methyl-5-(benzylthio)-3-nitropyridine (and 3-substituted isomer) nih.gov |

*Note: Refers to the analogous 2-methoxy derivative in practice for SₙAr reactions.

Reactions Involving the Methyl Group

The methyl group at the C6 position is activated by the adjacent ring nitrogen and the electron-withdrawing nitro groups at the C3 and C5 positions. This activation increases the acidity of the methyl protons, enabling them to be removed by a base to form a carbanionic intermediate. This intermediate can then participate in condensation reactions with electrophiles, particularly aldehydes.

Research has shown that 2-methyl-3,5-dinitropyridine readily undergoes condensation with a variety of aromatic aldehydes. nih.gov The reaction is typically carried out by heating the reactants in toluene (B28343) with a catalytic amount of a base like piperidine. nih.gov This process, which yields the corresponding 2-styryl-3,5-dinitropyridine derivatives, is efficient for both electron-rich and electron-deficient aldehydes and produces the trans-alkene isomer exclusively. nih.gov

Table 4: Condensation of 2-Methyl-3,5-dinitropyridine with Aromatic Aldehydes

| Aldehyde | Catalyst | Product | Yield |

| Benzaldehyde | Piperidine | 2-(2-Phenylvinyl)-3,5-dinitropyridine | High |

| 4-Methoxybenzaldehyde | Piperidine | 2-[2-(4-Methoxyphenyl)vinyl]-3,5-dinitropyridine | High |

| 4-Nitrobenzaldehyde | Piperidine | 2-[2-(4-Nitrophenyl)vinyl]-3,5-dinitropyridine | High |

| 4-(Dimethylamino)benzaldehyde | Piperidine | 2-[2-(4-Dimethylaminophenyl)vinyl]-3,5-dinitropyridine | High |

Data derived from studies on the analogous 2-methyl-3,5-dinitropyridine system. nih.gov

Formation of Polyfunctional Pyridine Derivatives

The strategic functionalization of this compound through the reactions described above provides access to a range of polyfunctional pyridine derivatives. These intermediates are precursors for the construction of more complex heterocyclic systems.

The synthesis of the imidazo[4,5-b]pyridine ring system, a purine (B94841) bioisostere, typically requires a 2,3-diaminopyridine (B105623) precursor which undergoes cyclization with a one-carbon synthon (e.g., an aldehyde or formic acid). A highly efficient one-pot method involves the reductive cyclization of a 3-amino-2-nitropyridine (B78374) derivative with an aldehyde, using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. organic-chemistry.org

Starting from this compound, a synthetic route to an imidazo[4,5-b]pyridine analogue would involve several key steps:

O-Alkylation: Conversion of the hydroxy group to a methoxy group to yield 2-methoxy-6-methyl-3,5-dinitropyridine.

Selective Reduction: Selective reduction of the C3-nitro group to afford the crucial intermediate, 3-amino-2-methoxy-6-methyl-5-nitropyridine.

Reductive Cyclization: This intermediate, which has the required ortho-amino-nitro arrangement, can then be reacted with an aldehyde in the presence of sodium dithionite. The dithionite chemoselectively reduces the remaining C5-nitro group to an amino group, which then undergoes in-situ condensation and cyclization with the aldehyde to form the fused imidazole (B134444) ring. organic-chemistry.orgrsc.org

This tandem reductive cyclization provides a direct and versatile route to substituted 2-aryl-imidazo[4,5-b]pyridine derivatives from appropriately substituted dinitropyridine precursors. organic-chemistry.org

Nitropyridine-Linked Heterocyclic Systems

The derivatization of this compound to form nitropyridine-linked heterocyclic systems is a sophisticated strategy aimed at synthesizing molecules with potentially novel chemical and physical properties. This approach involves the covalent linkage of the dinitropyridine core to other heterocyclic moieties. While direct literature detailing this specific functionalization for this compound is not extensively available, the reactivity of related nitropyridine systems provides a basis for predicting potential synthetic routes.

One plausible strategy involves the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitro groups significantly activates the pyridine ring towards nucleophilic attack. The hydroxyl group at the 2-position can be converted into a better leaving group, such as a chloro or tosyl group, to facilitate this reaction. Subsequent reaction with a heterocyclic amine, for example, would lead to the formation of a nitropyridine-linked heterocyclic system. The general reactivity of nitropyridines towards nucleophiles supports the feasibility of this approach. For instance, 2-methyl-3,5-dinitropyridine is known to react with S-nucleophiles, demonstrating the susceptibility of the dinitropyridine ring to nucleophilic substitution. mdpi.com

Another potential avenue is through condensation reactions. The methyl group at the 6-position, activated by the adjacent nitro groups and the pyridine nitrogen, could undergo condensation with various heterocyclic aldehydes or ketones. This type of reaction is observed in 2-methyl-3,5-dinitropyridine, which reacts with aromatic aldehydes in the presence of a catalytic amount of piperidine. mdpi.com This suggests that a similar transformation could be employed to link this compound to other heterocyclic systems bearing an aldehyde functionality.

Furthermore, three-component ring transformation reactions, as demonstrated with 1-methyl-3,5-dinitro-2-pyridone, offer a more complex but powerful method for constructing fused and linked heterocyclic systems. nih.gov Although this involves a ring transformation rather than a direct linkage, it highlights the versatility of dinitropyridine derivatives in the synthesis of complex heterocyclic architectures. nih.gov

While these strategies are based on the known reactivity of similar compounds, their application to this compound would require experimental validation to determine the optimal reaction conditions and to fully characterize the resulting nitropyridine-linked heterocyclic systems.

Cycloaddition Reactions of Dinitropyridines

Cycloaddition reactions represent a powerful tool in synthetic organic chemistry for the construction of cyclic compounds. In the context of dinitropyridines, such as derivatives of this compound, these reactions can lead to the formation of novel fused heterocyclic systems. The electron-deficient nature of the dinitropyridine ring makes it a suitable partner in various cycloaddition processes, particularly with electron-rich species.

One of the most significant cycloaddition pathways for dinitropyridines is the 1,3-dipolar cycloaddition. researchgate.net This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile, resulting in the formation of a five-membered ring. researchgate.net For dinitropyridines, the electron-withdrawing nitro groups enhance their reactivity as dipolarophiles, facilitating their participation in these transformations.

The outcomes of these cycloaddition reactions are highly dependent on the nature of the substituents on the pyridine ring. The presence and position of electron-donating or electron-withdrawing groups can influence the regioselectivity and stereoselectivity of the cycloaddition, as well as the stability of the resulting cycloadducts.

[3+2]-Cycloaddition Pathways with Dipolarophiles

The [3+2]-cycloaddition reaction is a key strategy for the synthesis of five-membered heterocyclic rings fused to the dinitropyridine core. In this pathway, the dinitropyridine acts as the 2π component (dipolarophile) that reacts with a 4π component (1,3-dipole). A notable example of this is the reaction of 2-substituted-3,5-dinitropyridines with azomethine ylides. researchgate.net

Azomethine ylides, which can be generated in situ, are versatile 1,3-dipoles that readily react with electron-deficient alkenes and heteroarenes. The reaction of an N-methyl azomethine ylide with a 2-substituted-3,5-dinitropyridine proceeds via a [3+2]-cycloaddition across one of the double bonds of the pyridine ring. This process leads to the formation of a pyrrolidine (B122466) ring fused to the dinitropyridine system. researchgate.net

The regioselectivity of the cycloaddition is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nitro groups direct the addition of the nucleophilic terminus of the azomethine ylide to the electron-deficient carbon atoms of the pyridine ring. The reaction typically results in the dearomatization of the pyridine ring, yielding a saturated, fused heterocyclic system. researchgate.net

Synthesis of Condensed Pyrrolines

The synthesis of condensed pyrrolines from dinitropyridines is a direct outcome of the [3+2]-cycloaddition reaction with a subsequent elimination step. When 2-substituted-3,5-dinitropyridines react with an N-methyl azomethine ylide, the initial cycloadduct formed is a condensed pyrrolidine. researchgate.net

Depending on the nature of the substituent at the 2-position of the dinitropyridine, the initially formed pyrrolidine ring can undergo further transformation. For instance, if the substituent at the 2-position is a good leaving group, an elimination reaction can occur, leading to the formation of a double bond within the newly formed five-membered ring. This results in the synthesis of a condensed pyrroline (B1223166) derivative. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Substituted-3,5-dinitropyridine | N-Methyl Azomethine Ylide | Condensed Pyrrolidine | [3+2]-Cycloaddition |

| Condensed Pyrrolidine with Leaving Group at C2 | - | Condensed Pyrroline | Elimination |

Reaction Mechanisms and Kinetics of 2 Hydroxy 6 Methyl 3,5 Dinitropyridine Transformations

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 2-Hydroxy-6-methyl-3,5-dinitropyridine and related electron-poor aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction mechanism typically involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The pyridine (B92270) ring in this compound is highly activated for SNAr reactions due to the ortho and para positioning of the nitro groups relative to potential substitution sites, which can effectively stabilize the negative charge of the reaction intermediate. masterorganicchemistry.comlibretexts.org

The generally accepted mechanism for SNAr reactions proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked. libretexts.org

For this compound, the nitro groups at the 3- and 5-positions can be displaced by strong nucleophiles. The rate of these reactions is significantly enhanced by the electron-withdrawing nature of these groups. masterorganicchemistry.com

Regioselectivity in nucleophilic aromatic substitution reactions determines which substituent on the aromatic ring is replaced. In dinitropyridine systems, the position of nucleophilic attack is a critical aspect of their reactivity. Studies on the closely related compound, 2-methyl-3,5-dinitropyridine (B14619359), demonstrate that reactions with sulfur-based nucleophiles like benzylthiol (BnSH) can lead to the formation of a mixture of isomers. mdpi.com

The reaction of 2-methyl-3,5-dinitropyridine with BnSH yields both 3-substituted and 5-substituted products, with the 3-benzylthio isomer being the predominant one. mdpi.com This indicates that the nitro group at the 3-position is more susceptible to substitution than the one at the 5-position. The regioselectivity is influenced by a combination of electronic and steric factors within the molecule. mdpi.com

| Reactant | Nucleophile | Product Isomers | Predominant Isomer |

|---|---|---|---|

| 2-methyl-3,5-dinitropyridine | BnSH | 3-(benzylthio)-2-methyl-5-nitropyridine and 5-(benzylthio)-2-methyl-3-nitropyridine | 3-(benzylthio)-2-methyl-5-nitropyridine |

Both steric and electronic effects play a crucial role in determining the outcome and rate of SNAr reactions on the dinitropyridine scaffold. mdpi.com

Steric Effects: The presence of the methyl group at the C-6 position and the hydroxyl group at the C-2 position introduces steric hindrance around the adjacent C-3 and C-5 positions. In the case of 2-methyl-3,5-dinitropyridine, the predominance of substitution at the 3-position (ortho to the methyl group) is attributed to the steric effect of the methyl group. mdpi.com This effect can cause the adjacent nitro group to twist out of the plane of the pyridine ring, which can influence its electronic interaction with the ring and its susceptibility to substitution. mdpi.com

Mechanistic Insights into Reductive Processes

The nitro groups of this compound can undergo reduction to form amino groups. These reductive processes are fundamental in the synthesis of various derivatives, such as diamino pyridines, which are precursors for other heterocyclic systems. researchgate.net

The reduction of dinitropyridines can be achieved using various reducing agents. Selective reduction of one nitro group in the presence of another is often a synthetic challenge but can be accomplished by careful choice of reagents and reaction conditions. For example, in a related compound, 2-amino-3,5-dinitro-6-picoline, selective reduction of the 3-nitro group was achieved using ammonium (B1175870) sulfide (B99878) ((NH₄)₂S), yielding the corresponding 2,3-diamino derivative. researchgate.net This selectivity is often governed by the electronic and steric environment of the individual nitro groups. The nitro group at the 3-position may be more sterically accessible or electronically more prone to reduction compared to the one at the 5-position.

The general mechanism for the reduction of a nitro group to an amine typically proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, although the exact pathway can vary depending on the reducing agent and conditions used.

Kinetic Studies of Derivatization Reactions

The reaction of 2-chloro-3,5-dinitropyridine (B146277) with a series of substituted anilines has been studied kinetically in methanol. researchgate.net The reaction follows second-order kinetics and is proposed to proceed via a two-stage SNAr mechanism where the initial attack of the nucleophile to form the Meisenheimer intermediate is the rate-determining step. researchgate.net

Key findings from these kinetic studies include:

Hammett Plots: A linear relationship was observed when plotting the logarithm of the second-order rate constants (log k₂) against the Hammett sigma (σ) values of the substituents on the aniline (B41778) nucleophile. The large negative rho (ρ) values obtained (ranging from -3.75 to -3.16) indicate a significant buildup of positive charge in the transition state, consistent with nucleophilic attack on the pyridine ring. researchgate.net

Brønsted Relationship: A good linear correlation was also found between log k₂ and the pKa values of the anilines, further supporting a mechanism where bond formation between the nucleophile and the ring is well-advanced in the transition state. researchgate.net

Isokinetic Relationship: A plot of activation enthalpy (ΔH‡) versus activation entropy (ΔS‡) yielded a straight line, suggesting a common mechanism for the entire series of reactions. researchgate.net

These findings strongly support an SNAr mechanism involving the formation of a σ-complex intermediate as the rate-limiting step. researchgate.net It is highly probable that derivatization reactions of this compound involving nucleophilic substitution would follow similar mechanistic and kinetic principles.

| Parameter | Value/Observation | Implication |

|---|---|---|

| Reaction Order | Second-order | Consistent with a bimolecular rate-determining step. |

| Hammett ρ value | -3.16 to -3.75 | Indicates significant positive charge development on the nucleophile in the transition state, supporting a Meisenheimer complex formation. |

| Brønsted β value | 0.85 | Suggests that bond formation is significantly advanced in the transition state. |

| Isokinetic Temperature | 324 °C | A single reaction mechanism is operative for the series. |

Advanced Applications and Material Science Relevance of 2 Hydroxy 6 Methyl 3,5 Dinitropyridine Derivatives

Precursors for Advanced Organic Synthesis

Derivatives of 2-hydroxy-6-methyl-3,5-dinitropyridine are valuable intermediates in organic synthesis due to the diverse reactivity conferred by their functional groups. The pyridine (B92270) core, substituted with electron-withdrawing nitro groups, a potentially reactive methyl group, and a nucleophilic hydroxyl group, serves as a versatile platform for constructing more complex molecules. mdpi.comresearchgate.net Nitro-substituted pyridines are recognized as important precursors for a range of products, including agrochemicals, biosensors, and biologically active compounds. researchgate.net The presence of multiple functional groups allows for selective chemical transformations, making these compounds key starting materials in multi-step synthetic pathways. mdpi.com

Building Blocks for Complex Heterocyclic Systems

The structural framework of this compound is particularly suited for the synthesis of fused heterocyclic systems. The inherent reactivity of the pyridine ring, amplified by the nitro substituents, facilitates reactions that build new rings onto the initial structure. For instance, functionalized pyridine derivatives can be converted into more complex systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines through reactions with various reagents. nih.gov

A key strategy involves the transformation of the existing functional groups. The hydroxyl group can be converted into a better leaving group, such as a chloro group, which can then be displaced by nucleophiles like amines or hydrazine (B178648) to introduce new reactive sites. nih.gov These new sites can then be cyclized to form additional rings. For example, 4-chloro-3,5-dinitropyridine (B135801) has been used to synthesize complex triazafluorenes and azaphenazines. rsc.org The reactivity of these precursors allows for the construction of elaborate molecular architectures that are of interest in medicinal chemistry and materials science. nih.gov

| Precursor Type | Reaction | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Reaction with ammonium (B1175870) acetate (B1210297) followed by cyclization with various reagents | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Cyclization with acetic acid or phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine derivatives | nih.gov |

| 4-Chloro-3,5-dinitropyridine | Condensation and cyclization reactions | Triazafluorenes and Azaphenazines | rsc.org |

Synthesis of Radiolabeled Compounds (General Methodologies)

The synthesis of radiolabeled compounds is a critical process in biomedical research, enabling the study of a drug's disposition and metabolism. moravek.com This process involves replacing specific atoms in a molecule with a radioisotope for tracing purposes. moravek.com The choice of synthetic route can either utilize an existing pathway with a known radiolabeled intermediate or involve the development of a new strategy. moravek.com

Pyridine derivatives, particularly those activated with electron-withdrawing groups like nitro groups, are effective precursors for radiolabeling. iaea.org The presence of these groups facilitates nucleophilic substitution reactions under mild conditions, which is crucial for handling sensitive biomolecules. iaea.org A common methodology is radiofluorination, where a fluorine-18 (B77423) (¹⁸F) isotope is introduced into the molecule. Activated pyridine precursors can undergo direct, one-step radiofluorination with high conversion rates at moderate temperatures (e.g., 40°C). iaea.org This approach has been successfully used to label peptides for molecular imaging by first conjugating a pyridine tag to the biomolecule and then performing the radiofluorination step. iaea.org The use of nitro-precursors is a documented strategy for synthesizing ¹⁸F-labeled pyridine-containing molecules. nih.gov

Role in Materials Science Development

Dinitropyridine derivatives have found applications in materials science, where they are used as precursors for dyes and in the development of other functional materials. researchgate.net The electronic properties conferred by the nitro groups and the versatile chemistry of the pyridine ring make these compounds suitable for creating materials with specific optical and energetic properties.

Applications in Dye Synthesis

Pyridone derivatives, including structures related to this compound, are important heterocyclic intermediates for the preparation of dyes. scirp.org Specifically, the 2-hydroxypyridone core serves as a coupling component in the synthesis of azo dyes. scirp.org The general synthesis involves diazotizing an aromatic amine and subsequently coupling the resulting diazonium salt with the pyridone compound. scirp.org

These azo pyridone dyes can produce bright, intense hues ranging from yellow to orange. scirp.org They have shown excellent affinity and good penetration for polyester (B1180765) fabrics, resulting in a high degree of levelness and brightness. scirp.org The resulting dyeings exhibit very good fastness properties, indicating strong and stable interactions between the dye molecule and the polymer fibers. scirp.org

| Pyridone Core Structure | Dye Class | Resulting Colors | Application | Reference |

|---|---|---|---|---|

| 1-Substituted 2-hydroxy-4-methyl-5-cyano-6-pyridone | 3-(p-Substituted phenylazo)-6-pyridone dyes | Yellow to Orange | Dyeing of polyester fabrics | scirp.org |

| 1-Ethyl-5-cyano-6-hydroxy-4-methyl-3-amino-2-pyridone | Azo Dyes | Varies based on coupling partner | General dye synthesis | researchgate.net |

Catalysis (General Principles)

While dinitropyridine compounds are not typically catalysts themselves, they can serve as essential precursors for ligands in coordination chemistry and organometallic catalysis. researchgate.net The fundamental principle involves the ability of the pyridine nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group to act as coordination sites for a metal center.

By incorporating a this compound derivative into a ligand structure, it is possible to modulate the electronic environment of a catalytically active metal. The potent electron-withdrawing nature of the two nitro groups significantly influences the electron density on the pyridine ring and, by extension, the metal center it is coordinated to. This electronic tuning is a cornerstone of catalyst design, as it can affect the reactivity, selectivity, and stability of the catalyst in a given chemical transformation.

Functional Materials (General Development)

Derivatives of dinitropyridine are precursors to various functional materials, most notably energetic materials. researchgate.net The high nitrogen content and the presence of nitro groups, which release energy upon decomposition, are key features for this application. A prominent example derived from a dinitropyridine structure is 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). icm.edu.pl

Structure-Property Relationships in Derivatized Forms

The functional characteristics of this compound can be significantly altered and enhanced through chemical derivatization. By strategically modifying the core structure, it is possible to fine-tune its electronic and photophysical properties for specific advanced applications. The relationship between the molecular structure of these derivatives and their resulting properties, particularly their optical behavior, is a critical area of research in material science.

Correlation with Optical Properties (e.g., Fluorescence)

The optical properties of this compound derivatives, including their absorption and emission of light, are intrinsically linked to their molecular architecture. The introduction of various functional groups at different positions on the pyridine ring can modulate the electron density distribution within the molecule, thereby influencing its interaction with light.

Research on related substituted 2-hydroxypyridine (B17775) compounds has demonstrated that all ionic and neutral forms of these derivatives can exhibit fluorescence. The specific wavelengths of absorption and emission, as well as the intensity of the fluorescence, are highly dependent on the nature and position of the substituents. For instance, the presence of electron-withdrawing groups, such as the nitro groups already present in the parent compound, and the introduction of other chromophoric or auxochromic moieties can lead to shifts in the absorption and emission spectra.

The fluorescence of pyridine derivatives is influenced by the electronic nature of the substituents. Electron-donating groups can increase the electron density of the pyridine ring, which may lead to a bathochromic (red) shift in the emission spectrum. Conversely, additional electron-withdrawing groups can cause a hypsochromic (blue) shift. The interplay between the existing nitro groups and any newly introduced substituents is crucial in determining the final optical characteristics.

While specific experimental data on the fluorescence of a wide range of this compound derivatives is not extensively documented in publicly available literature, the general principles of fluorescence in substituted pyridines can be applied. The table below illustrates the hypothetical effects of different classes of substituents on the fluorescence properties of a generic this compound core structure, based on established principles of physical organic chemistry.

| Substituent Group | Position of Substitution | Expected Effect on λem (Emission Wavelength) | Expected Effect on Quantum Yield (ΦF) | Substituent Type |

|---|---|---|---|---|

| -NH2 (Amino) | 4-position | Bathochromic Shift (Red Shift) | Increase | electron-donating |

| -OH (Hydroxyl) | 4-position | Bathochromic Shift (Red Shift) | Increase | electron-donating |

| -OCH3 (Methoxy) | 4-position | Bathochromic Shift (Red Shift) | Increase | electron-donating |

| -CN (Cyano) | 4-position | Hypsochromic Shift (Blue Shift) | Decrease | electron-withdrawing |

| -COOH (Carboxylic Acid) | 4-position | Hypsochromic Shift (Blue Shift) | Decrease | electron-withdrawing |

| -F (Fluoro) | 4-position | Slight Hypsochromic Shift | Variable | halogens |

| -Cl (Chloro) | 4-position | Slight Bathochromic Shift (due to polarizability) | Decrease (due to heavy atom effect) | halogens |

Design Principles for Tunable Functionality

The ability to tune the functionality of this compound derivatives is predicated on a clear understanding of structure-property relationships. The design of novel materials with tailored optical, electronic, or sensing capabilities relies on a set of guiding principles.

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-6-methyl-3,5-dinitropyridine, and how can intermediates be characterized?

- Methodological Answer : A common synthesis involves nitration and hydroxylation of pyridine precursors. For example, 2-chloro-3,5-dinitropyridine can react with ammonia or hydroxylamine under controlled conditions to introduce the hydroxyl group . Intermediate characterization requires FT-IR and NMR spectroscopy to confirm functional groups (e.g., nitro and hydroxyl peaks). X-ray crystallography (using SHELX programs ) can resolve ambiguities in regiochemistry.

Q. How can the thermal stability of this compound be assessed experimentally?

- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. For instance, studies on analogous copper salts of dinitropyridines show decomposition onset temperatures >200°C, with exothermic peaks indicating nitro group breakdown . Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) should be calculated to model decomposition pathways.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro groups activate the pyridine ring for nucleophilic attack but steric hindrance from the methyl group at position 6 may direct substitution to position 4. Computational studies (e.g., DFT calculations ) can map electrostatic potential surfaces to predict reactive sites . Experimental validation involves reacting with amines (e.g., aniline) in polar aprotic solvents (DMSO/water) and monitoring kinetics via HPLC .

Q. What strategies improve the crystal structure determination of this compound derivatives with twinning or disorder?

- Methodological Answer : For disordered crystals, use SHELXL refinement with restraints on bond lengths and angles. High-resolution synchrotron data (≤0.8 Å) improves electron density maps. For twinned crystals, employ the HKL-5 suite to deconvolute overlapping reflections. Case studies on similar dinitropyridines show success with the TwinRotMat algorithm in SHELX .

Q. How can non-isothermal kinetics models predict the compound’s behavior in propellant formulations?

- Methodological Answer : Apply the Kissinger-Akahira-Sunose (KAS) method to DSC data to derive activation energy (Ea) and pre-exponential factor (A). For example, copper salts of 4-hydroxy-3,5-dinitropyridine exhibit Ea ≈ 150–180 kJ/mol, suggesting stable intermediates during combustion . Correlate with burn-rate tests in composite propellants using strand burners.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.